Cas no 1803446-96-9 (Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate)

Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate is a specialized pyridine derivative featuring both amino and trifluoromethoxy functional groups, which enhance its utility in pharmaceutical and agrochemical applications. The presence of the aminomethyl and ester moieties offers versatility for further derivatization, making it a valuable intermediate in synthetic chemistry. Its trifluoromethoxy group contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. The compound’s well-defined structure and reactive sites facilitate precise modifications, supporting the development of targeted bioactive molecules. Suitable for controlled reactions, it is commonly employed in the synthesis of heterocyclic compounds and functionalized pyridine scaffolds.
Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate structure
1803446-96-9 structure
Product Name:Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate
CAS No:1803446-96-9
MF:C10H12F3N3O3
MW:279.215792655945
CID:4930133
Update Time:2025-06-30

Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate
    • Inchi: 1S/C10H12F3N3O3/c1-18-7(17)2-5-4-16-9(15)8(6(5)3-14)19-10(11,12)13/h4H,2-3,14H2,1H3,(H2,15,16)
    • InChI Key: RTOMYNVFYIFTAP-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(N)N=CC(CC(=O)OC)=C1CN)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 314
  • XLogP3: 0.3
  • Topological Polar Surface Area: 101

Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022003529-500mg
Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate
1803446-96-9 97%
500mg
$1,029.00 2022-04-02
Alichem
A022003529-1g
Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate
1803446-96-9 97%
1g
$1,713.60 2022-04-02

Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate Related Literature

Additional information on Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate

Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate: A Comprehensive Overview

The compound Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate (CAS No. 1803446-96-9) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, trifluoromethoxy, and acetoxy groups. The presence of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for various research and industrial applications.

Recent studies have highlighted the potential of Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate in drug discovery, particularly in the development of novel therapeutic agents. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the stability and bioavailability of the compound. Additionally, the amino groups present in the molecule can act as hydrogen bond donors, further influencing its pharmacokinetic properties. These attributes make it an ideal candidate for exploring its role in treating various diseases, including cancer and neurodegenerative disorders.

The synthesis of Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate involves a series of intricate organic reactions, including nucleophilic substitutions and acetylation processes. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the compound's structure and purity.

One of the most promising areas of research involving this compound is its application in medicinal chemistry. The trifluoromethoxy group has been shown to enhance the potency of certain drugs by improving their binding affinity to target proteins. For instance, studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory and antioxidant activities, suggesting their potential use in treating chronic inflammatory diseases. Furthermore, the presence of multiple amino groups allows for further functionalization, enabling researchers to explore a wide range of chemical modifications to tailor the compound's properties for specific therapeutic applications.

In addition to its pharmacological applications, Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate has also garnered attention in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as conductive polymers and organic semiconductors. Researchers have investigated its ability to act as a dopant in polymer blends, enhancing their electrical conductivity without compromising mechanical integrity. This dual functionality underscores the versatility of this compound across multiple scientific disciplines.

From an environmental standpoint, the synthesis and application of Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate are conducted with strict adherence to sustainable practices. The use of eco-friendly solvents and catalytic systems has minimized the environmental footprint associated with its production. Moreover, ongoing research is focused on developing recycling strategies for byproducts generated during synthesis, further aligning this compound's development with global sustainability goals.

In conclusion, Methyl 2-amino-4-(aminomethyl)-3-(trifluoromethoxy)pyridine-5-acetate (CAS No. 1803446-96-9) stands as a testament to the ingenuity of modern chemical synthesis and its potential to address pressing challenges in medicine and materials science. With continued advancements in research methodologies and analytical techniques, this compound is poised to play an increasingly significant role in shaping future innovations across various industries.

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